molecular formula C20H23N5O B3010219 N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide CAS No. 1935801-99-2

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No. B3010219
CAS RN: 1935801-99-2
M. Wt: 349.438
InChI Key: XYIQMUGZZFARDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide, also known as CP-690,550, is a compound that has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response. By inhibiting JAKs, this compound reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and prevents the activation of immune cells such as T cells and B cells. This leads to a reduction in the symptoms of autoimmune diseases such as joint pain, swelling, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide in lab experiments is its selective inhibition of JAKs, which makes it a useful tool for studying the role of JAKs in the immune response. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide. One area of research is the development of new JAK inhibitors with improved selectivity and fewer side effects. Another area of research is the investigation of the potential therapeutic applications of this compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system.

Synthesis Methods

The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves several steps, starting with the reaction of 2-cyano-4-phenylbutan-2-ol with 6-chloro-3-cyanopyridazine to form N-(2-cyano-4-phenylbutan-2-yl)-6-chloro-pyridazine-3-carboxamide. This intermediate is then reacted with pyrrolidine to produce this compound.

Scientific Research Applications

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response. This compound has been shown to be effective in reducing the symptoms of these diseases in preclinical and clinical trials.

properties

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-20(15-21,12-11-16-7-3-2-4-8-16)22-19(26)17-9-10-18(24-23-17)25-13-5-6-14-25/h2-4,7-10H,5-6,11-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIQMUGZZFARDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.